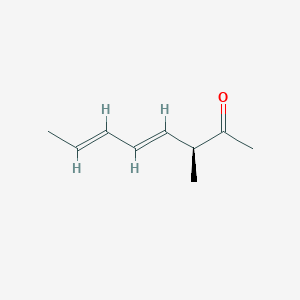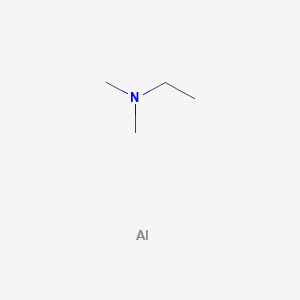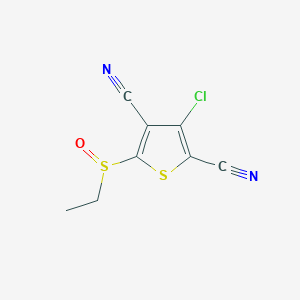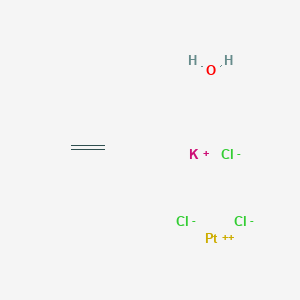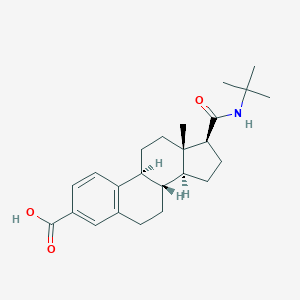
17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid, also known as TBCA, is a synthetic derivative of estrogen that has been used in scientific research to investigate its potential therapeutic applications. TBCA has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid is not fully understood, but it is thought to involve the activation of estrogen receptors. 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been shown to bind to estrogen receptors alpha and beta, and to induce the expression of estrogen-responsive genes. However, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has also been found to have estrogen-independent effects, suggesting that it may act through other pathways as well.
Biochemische Und Physiologische Effekte
17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been found to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic properties. 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has also been shown to regulate the expression of genes involved in cell proliferation, differentiation, and survival. These effects suggest that 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid may have therapeutic potential in a variety of disease contexts.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid in lab experiments is that it is a synthetic compound, which allows for precise control over its properties and concentration. However, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid can be difficult to synthesize and purify, which can limit its availability and reproducibility. Additionally, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been found to have low solubility in aqueous solutions, which can make it challenging to work with in some experimental contexts.
Zukünftige Richtungen
There are many potential directions for future research on 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid. One area of interest is the development of 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid analogs with improved solubility and bioavailability. Another area of interest is the investigation of 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid's effects on other disease contexts, such as autoimmune disorders and metabolic diseases. Additionally, further research is needed to fully understand the mechanism of action of 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid and its interactions with other signaling pathways. Overall, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid is a promising compound with potential applications in a variety of scientific contexts.
Synthesemethoden
17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid can be synthesized using a variety of methods, including the reaction of estrone with t-butyl isocyanate and subsequent hydrolysis. Other methods involve the use of different reagents and solvents, and the choice of method can impact the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been studied in a variety of contexts, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been found to inhibit the growth of breast cancer cells and reduce tumor size in animal models. In neuroprotection, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been shown to protect against neuronal damage in models of Parkinson's disease and stroke. In cardiovascular disease, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been found to reduce inflammation and improve cardiac function in animal models of heart failure.
Eigenschaften
CAS-Nummer |
124651-01-0 |
|---|---|
Produktname |
17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid |
Molekularformel |
C24H33NO3 |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
(8S,9S,13S,14S,17S)-17-(tert-butylcarbamoyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C24H33NO3/c1-23(2,3)25-21(26)20-10-9-19-18-8-5-14-13-15(22(27)28)6-7-16(14)17(18)11-12-24(19,20)4/h6-7,13,17-20H,5,8-12H2,1-4H3,(H,25,26)(H,27,28)/t17-,18-,19+,20-,24+/m1/s1 |
InChI-Schlüssel |
XDFFJSAVOUJVAR-OCWLBIEKSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CCC4=C3C=CC(=C4)C(=O)O |
SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4=C3C=CC(=C4)C(=O)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4=C3C=CC(=C4)C(=O)O |
Synonyme |
17-(N-t-butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid 17-BCETCA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



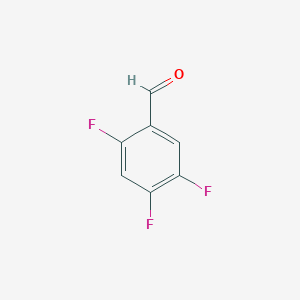
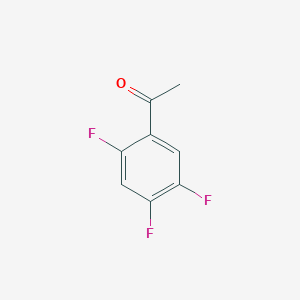
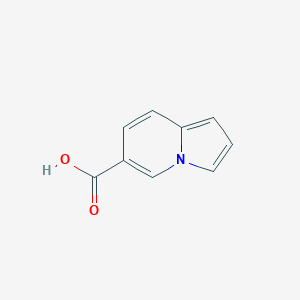
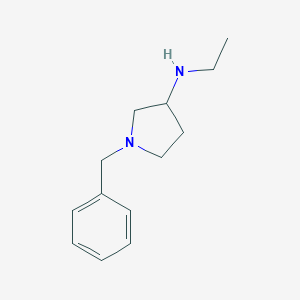


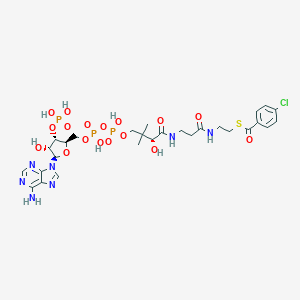
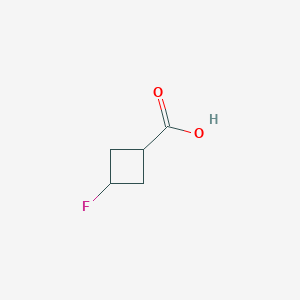
![2-[4-(Decyloxy)phenyl]pyrimidin-5-OL](/img/structure/B50721.png)
![(S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid](/img/structure/B50723.png)
